![molecular formula C16H18N2O4S B13406544 (5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)

(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

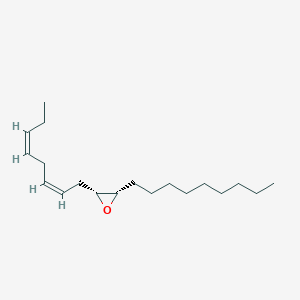

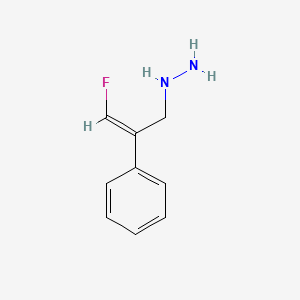

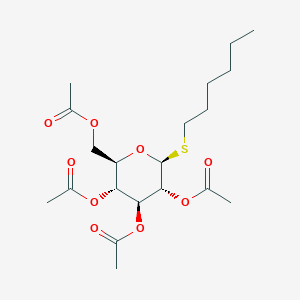

Penicillin G, also known as benzylpenicillin, is a natural penicillin antibiotic that was first discovered by Alexander Fleming in 1928. It is derived from the Penicillium mold and is primarily effective against gram-positive bacteria. Penicillin G is widely used to treat various bacterial infections, including those caused by Streptococcus and Staphylococcus species .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Penicillin G is synthesized through the fermentation process using the Penicillium chrysogenum strain. The biosynthesis involves the condensation of L-cysteine and L-valine to form the β-lactam thiazolidine ring, which is the core structure of penicillin . The fermentation process is carried out in a controlled environment with specific nutrients and conditions to optimize the yield of penicillin G.

Industrial Production Methods: The industrial production of penicillin G involves a fed-batch culture method, where the fungal strain is grown in a nutrient-rich medium. The fermentation process is carefully monitored, and the penicillin G is extracted from the broth using organic solvents. The extracted penicillin G is then purified and converted into its potassium salt form for medical use .

Analyse Chemischer Reaktionen

Types of Reactions: Penicillin G undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. One of the primary reactions is the hydrolysis of the amide bond in its side chain, catalyzed by penicillin G amidase, resulting in the formation of 6-aminopenicillanic acid and phenylacetic acid .

Common Reagents and Conditions: The hydrolysis reaction typically occurs under slight alkaline conditions, with the presence of penicillin G amidase as the catalyst. Other reactions, such as oxidation and substitution, may require different reagents and conditions depending on the desired products .

Major Products Formed: The major products formed from the hydrolysis of penicillin G are 6-aminopenicillanic acid and phenylacetic acid. These products serve as intermediates for the synthesis of various semisynthetic β-lactam antibiotics, such as amoxicillin and ampicillin .

Wissenschaftliche Forschungsanwendungen

Penicillin G has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a starting material for the synthesis of semisynthetic antibiotics. In biology, penicillin G is used to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance .

In medicine, penicillin G is used to treat bacterial infections caused by gram-positive bacteria. It is particularly effective against Streptococcus pneumoniae, Staphylococcus aureus, and Neisseria meningitidis . In the pharmaceutical industry, penicillin G is used as a precursor for the production of various β-lactam antibiotics .

Wirkmechanismus

Penicillin G is part of the β-lactam antibiotic family, which includes other penicillins and cephalosporins. Similar compounds include penicillin V (phenoxymethylpenicillin), amoxicillin, and ampicillin. Penicillin G is unique in its high potency against gram-positive bacteria and its use in intravenous or intramuscular formulations due to poor oral absorption .

Vergleich Mit ähnlichen Verbindungen

- Penicillin V (phenoxymethylpenicillin)

- Amoxicillin

- Ampicillin

- Methicillin

- Cloxacillin

- Dicloxacillin

- Nafcillin

- Oxacillin

- Azlocillin

- Carbenicillin

- Mezlocillin

- Piperacillin

Eigenschaften

Molekularformel |

C16H18N2O4S |

|---|---|

Molekulargewicht |

334.4 g/mol |

IUPAC-Name |

(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12?,14-/m1/s1 |

InChI-Schlüssel |

JGSARLDLIJGVTE-YXHCSQSYSA-N |

Isomerische SMILES |

CC1(C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |

Kanonische SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid](/img/structure/B13406464.png)

![[4,4'-Bipyridine]-3,3'-diamine](/img/structure/B13406484.png)